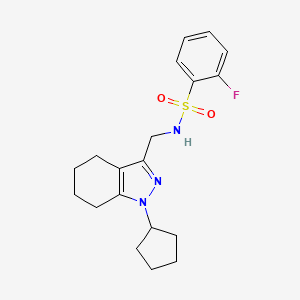

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-fluorobenzenesulfonamide

Description

N-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative featuring a tetrahydroindazole core substituted with a cyclopentyl group and a 2-fluorobenzenesulfonamide moiety. This structure combines a bicyclic heterocycle with a fluorinated aromatic sulfonamide, which is commonly associated with bioactivity in medicinal chemistry, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O2S/c20-16-10-4-6-12-19(16)26(24,25)21-13-17-15-9-3-5-11-18(15)23(22-17)14-7-1-2-8-14/h4,6,10,12,14,21H,1-3,5,7-9,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZBZWNCUUZFCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNS(=O)(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-fluorobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Tetrahydroindazole Core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a cyclopentanone under acidic or basic conditions to form the tetrahydroindazole ring.

Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of a base.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-fluorobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-fluorobenzenesulfonamide exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[(1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide (RN: 1448127-88-5)

- Structural Differences : This analog replaces the 2-fluoro substituent on the benzenesulfonamide with a bulkier 4-(trifluoromethoxy) group.

- The electron-withdrawing nature of the trifluoromethoxy group may alter binding interactions compared to the 2-fluoro analog, affecting target affinity or selectivity .

N-[(1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide (RN: 1448061-21-9)

- Structural Differences : The sulfonamide is replaced with a sulfanyl acetamide group, and the fluorophenyl moiety is linked via a thioether.

(S)-5-(2-(1-(2-(3-(Difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamido)-2-(3,5-difluorophenyl)ethyl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-3-yl)-2-fluorobenzamide

- Structural Differences : A more complex derivative with multiple fluorinated groups, a pyridine ring, and an alkyne-substituted side chain.

- Implications :

Pharmacokinetic and Bioactivity Considerations

While direct bioactivity data for the target compound is absent in the evidence, structural analogs suggest:

- Tetrahydroindazole Core : Commonly associated with kinase or protease inhibition due to its ability to mimic purine scaffolds.

- Fluorinated Sulfonamides : Often linked to carbonic anhydrase or cyclooxygenase (COX) inhibition, though target specificity depends on substituent positioning .

Biological Activity

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Indazole Derivative : The tetrahydroindazole core contributes to its interaction with biological targets.

- Sulfonamide Group : Known for antibacterial properties, this group enhances the compound's therapeutic potential.

- Cyclopentyl Group : This moiety increases lipophilicity, potentially improving bioavailability.

The molecular formula is with a molecular weight of approximately 371.4 g/mol .

Synthesis Methods

The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-fluorobenzenesulfonamide typically involves multiple steps:

- Formation of Tetrahydroindazole Core : This is achieved through cyclization reactions using appropriate precursors.

- Alkylation : Introduction of the cyclopentyl group via alkylation reactions.

- Coupling Reaction : The final step involves coupling the indazole derivative with 2-fluorobenzenesulfonyl chloride under basic conditions .

Anticancer Properties

Recent studies have indicated that compounds similar to N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-fluorobenzenesulfonamide exhibit significant anticancer activity. For instance:

- Inhibition of Cancer Cell Proliferation : Research has shown that related compounds can inhibit the proliferation of various cancer cell lines such as SW480 and HCT116 with IC50 values as low as 0.12 μM .

The biological activity can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The sulfonamide group may inhibit dihydropteroate synthase, a critical enzyme in bacterial growth.

- Modulation of Signaling Pathways : Indazole derivatives have been reported to affect Wnt signaling pathways, which are crucial in cancer progression.

Study 1: Antitumor Efficacy

A study focused on a structurally similar compound demonstrated its ability to inhibit tumor growth in xenograft models. The compound reduced the expression of Ki67, a marker for cell proliferation, indicating its potential as an anticancer agent .

Study 2: Pharmacokinetic Profile

Another investigation assessed the pharmacokinetics of related sulfonamides. It was found that these compounds exhibited favorable metabolic stability when incubated with liver microsomes from both human and mouse models . This suggests that they may have a prolonged action in vivo.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features and activities of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-fluorobenzenesulfonamide against other sulfonamides:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Sulfanilamide | Simple sulfonamide structure | First synthetic antibacterial drug |

| Indazole Derivatives | Contains indazole ring | Potential anticancer activity |

| Benzothiazole Sulfonamides | Contains benzothiazole moiety | Known for diverse biological activities |

This table illustrates how N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-fluorobenzenesulfonamide may possess distinct therapeutic potentials due to its unique structure.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-fluorobenzenesulfonamide in academic laboratories?

Methodological Answer: Synthesis optimization should focus on:

- Reagent stoichiometry : Balancing cyclopentyl indazole derivatives with fluorobenzenesulfonamide precursors to minimize side reactions. Use kinetic studies (e.g., time-resolved NMR) to monitor intermediate formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonamide coupling efficiency but may require post-reaction purification via column chromatography or crystallization .

- Catalyst screening : Test Pd-based catalysts for cross-coupling steps and evaluate their impact on yield and purity using HPLC-MS .

Q. How can researchers validate the structural integrity of this compound after synthesis?

Methodological Answer: Combine orthogonal analytical techniques:

- NMR spectroscopy : Confirm regiochemistry of the indazole core and fluorobenzene sulfonamide substitution via H, C, and F NMR. Compare experimental shifts with computational predictions (e.g., DFT) .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula accuracy with <2 ppm mass error .

- X-ray crystallography : Resolve crystal structures to confirm stereochemical assignments, particularly for the cyclopentyl group .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in bioactivity data for this compound across different assays?

Methodological Answer: Address discrepancies through:

- Assay standardization : Control variables such as cell line passage number, solvent concentration (e.g., DMSO ≤0.1%), and incubation time .

- Target engagement studies : Use cellular thermal shift assays (CETSA) to confirm direct binding to hypothesized targets (e.g., kinase domains) .

- Meta-analysis : Compare results across published datasets while accounting for methodological differences (e.g., IC determination via fluorescence vs. luminescence) .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

Methodological Answer: Integrate multi-scale modeling:

- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding poses, prioritizing sulfonamide interactions with catalytic pockets .

- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100+ ns trajectories to assess conformational flexibility and residence time .

- QSAR modeling : Corrogate substituent effects (e.g., cyclopentyl vs. cyclohexyl) on bioactivity using descriptor-based regression .

Q. What are the best practices for designing in vivo studies to evaluate this compound’s pharmacokinetic (PK) profile?

Methodological Answer: Follow a tiered approach:

- Preliminary PK : Administer a single dose (oral/IP/IV) in rodent models, collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h. Analyze via LC-MS/MS for bioavailability (F%) and half-life (t) .

- Tissue distribution : Use radiolabeled C-compound to quantify accumulation in target organs (e.g., liver, brain) .

- Metabolite identification : Employ HRMS/MS to detect phase I/II metabolites and assess metabolic stability in liver microsomes .

Data Contradiction & Theoretical Frameworks

Q. How should researchers reconcile conflicting reports on this compound’s solubility and formulation stability?

Methodological Answer:

- Solvent screening : Use shake-flask method with buffers (pH 1–7.4) and surfactants (e.g., Tween-80) to measure equilibrium solubility. Compare with predicted LogP values (e.g., ACD/Labs) .

- Accelerated stability testing : Store formulations at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-UV and identify degradants using MS fragmentation .

Q. What conceptual frameworks are critical for contextualizing this compound’s biological activity within broader therapeutic hypotheses?

Methodological Answer:

- Systems pharmacology : Map interactions to disease-associated pathways (e.g., MAPK/NF-κB) using tools like KEGG or Reactome .

- Structure-activity relationship (SAR) landscapes : Cluster analogs by substituent effects to identify pharmacophore requirements (e.g., fluorine’s role in membrane permeability) .

Methodological Resources

| Technique | Application | Key Reference |

|---|---|---|

| CETSA | Target engagement validation | |

| MD Simulations | Binding stability analysis | |

| HRMS/MS | Metabolite identification | |

| X-ray crystallography | Stereochemical confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.